molecular formula C7H5Br2FO B1413283 2,4-Dibromo-5-fluorobenzyl alcohol CAS No. 1806354-08-4

2,4-Dibromo-5-fluorobenzyl alcohol

Cat. No.: B1413283
CAS No.: 1806354-08-4
M. Wt: 283.92 g/mol
InChI Key: RXYPCMJCRFWJMN-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5Br2FO and its molecular weight is 283.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYPCMJCRFWJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Substituted Benzyl Alcohols: Focus on 2-Bromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide addresses the chemical structure, properties, synthesis, and applications of halogenated benzyl alcohols, a critical class of intermediates in pharmaceutical and materials science research. While the initial topic of interest was 2,4-Dibromo-5-fluorobenzyl alcohol, a thorough review of scientific literature and chemical databases indicates a significant lack of available information on this specific disubstituted compound. Therefore, to provide a comprehensive and technically valuable resource, this guide will focus on the closely related and well-documented analogue, 2-Bromo-5-fluorobenzyl alcohol . The principles, experimental methodologies, and applications discussed herein are representative of this class of compounds and will be of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Benzyl Alcohols in Modern Chemistry

Halogenated benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. The strategic placement of halogen atoms (fluorine, chlorine, bromine, and iodine) on the benzene ring, coupled with the reactive benzylic hydroxyl group, imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science.[1][2]

The presence of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. Bromine, on the other hand, is an excellent functional group for introducing further molecular complexity through various cross-coupling reactions. The combination of these halogens in a single molecule, as in 2-Bromo-5-fluorobenzyl alcohol, creates a powerful synthon for the development of novel therapeutic agents and functional materials.[1][3]

This guide provides a detailed exploration of 2-Bromo-5-fluorobenzyl alcohol, covering its chemical identity, physicochemical properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and industrial settings.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

Chemical Structure

The chemical structure of 2-Bromo-5-fluorobenzyl alcohol consists of a benzene ring substituted with a bromomethyl group at position 1, a bromine atom at position 2, and a fluorine atom at position 5.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (2-Bromo-5-fluorophenyl)methanol .[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and other applications.

Physicochemical Properties

The key physicochemical properties of 2-Bromo-5-fluorobenzyl alcohol are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrFO[4]
Molecular Weight 205.02 g/mol [4]
Appearance White to off-white solid[1]
Melting Point 91-94 °C[2][5]
Boiling Point 252.5±25.0 °C (Predicted)[5]
Density 1.658±0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in water[5]
pKa 13.67±0.10 (Predicted)[5]
CAS Number 202865-66-5[1][4][5]
Spectroscopic Data

Synthesis of 2-Bromo-5-fluorobenzyl Alcohol

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding benzoic acid or aldehyde. A common and effective method for the preparation of 2-Bromo-5-fluorobenzyl alcohol is the reduction of 2-bromo-5-fluorobenzoic acid.

Synthetic Pathway Overview

A general and reliable method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding carboxylic acid using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).[6]

Synthesis of 2-Bromo-5-fluorobenzyl alcohol reactant 2-Bromo-5-fluorobenzoic acid reagent 1. LiAlH₄, THF 2. H₂O workup reactant->reagent product 2-Bromo-5-fluorobenzyl alcohol reagent->product

Caption: General synthetic scheme for the reduction of a substituted benzoic acid to a benzyl alcohol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol and is adapted from established chemical literature for similar transformations.[6]

Materials:

  • 2-Bromo-5-fluorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Substrate: A solution of 2-bromo-5-fluorobenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining cooling with an ice bath. Alternatively, a saturated aqueous solution of Rochelle's salt can be added to quench the reaction and facilitate the workup.

  • Workup: The resulting suspension is filtered, and the solid is washed with THF or ethyl acetate. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-5-fluorobenzyl alcohol.

Applications in Research and Drug Development

2-Bromo-5-fluorobenzyl alcohol is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][2]

Pharmaceutical Synthesis

The primary application of 2-Bromo-5-fluorobenzyl alcohol is as a key building block in the synthesis of pharmaceutical intermediates.[2] The presence of the bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate. The benzylic alcohol functionality can be further modified through oxidation to an aldehyde or carboxylic acid, or converted to an ether or ester.

Agrochemical Development

Similar to its role in pharmaceuticals, this compound can be used in the development of new agrochemicals, where the specific substitution pattern can lead to enhanced potency and selectivity of herbicides, insecticides, and fungicides.[1]

Materials Science

The unique electronic properties conferred by the bromo and fluoro substituents make this molecule a potential precursor for the synthesis of specialty chemicals and functional materials, such as liquid crystals and polymers with specific optical or electronic properties.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluorobenzyl alcohol.

Hazard Identification

Based on aggregated GHS information, 2-Bromo-5-fluorobenzyl alcohol is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7][8]

  • Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods. Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-5-fluorobenzyl alcohol stands out as a highly versatile and valuable building block for synthetic chemists. Its unique combination of reactive functional groups and the modulating effects of its halogen substituents make it a key intermediate in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in research and development.

References

  • Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-fluorobenzyl alcohol. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality 2-Bromo-5-fluorobenzyl Alcohol for Your Synthesis Needs. Retrieved from [Link]

  • Moleqube. (n.d.). 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. Retrieved from [Link]

  • Google Patents. (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Retrieved from [Link]

  • Google Patents. (1982). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate and process for their preparation.
  • ChemBK. (2024). 4-Bromo-2-fluorobenzyl alcohol. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for Catalytic transfer hydrogenation of nitroarenes using a recyclable and air-stable phosphine-free manganese(I) catalyst. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthetic Pathways for the Derivatization of 2,4-Dibromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols for the synthesis of key derivatives from 2,4-Dibromo-5-fluorobenzyl alcohol, a critical halogenated building block in medicinal chemistry and materials science. We present validated, step-by-step methodologies for O-alkylation (ether synthesis), esterification, and selective oxidation to the corresponding aldehyde. The rationale behind procedural choices, including reagent selection and reaction conditions, is discussed to ensure reproducibility and high yields. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic scaffold of significant interest in drug discovery.[1][2] Its utility stems from a unique combination of reactive sites and modulating substituents:

  • Orthogonal Halogen Handles: The two bromine atoms at positions 2 and 4 serve as distinct sites for sequential or differential metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the programmed construction of complex bi-aryl or elaborated aromatic systems.[3]

  • Metabolic and Physicochemical Modulation: The fluorine atom at the 5-position is a bioisosteric replacement for hydrogen that can profoundly influence a molecule's properties.[4] It often enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and modulates lipophilicity (logP), thereby improving pharmacokinetic profiles.[5][6]

  • Derivatization Hub: The primary benzylic alcohol is a versatile functional group that provides a direct attachment point for a wide array of moieties through etherification, esterification, or conversion to other functional groups.[7]

This guide focuses on three fundamental, high-yield transformations of the benzylic alcohol, providing a robust toolkit for its incorporation into larger, more complex target molecules.

Core Synthetic Transformations and Protocols

Three core transformations—etherification, esterification, and oxidation—unlock the potential of the benzylic alcohol moiety. The following protocols are designed as self-validating systems, incorporating best practices and explaining the causality behind key steps.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming C-O-C bonds.[8][9] The strategy involves deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an SN2 reaction with a primary alkyl halide.[10]

Mechanistic Rationale: We utilize sodium hydride (NaH), a strong, non-nucleophilic base, to irreversibly deprotonate the weakly acidic benzyl alcohol. This generates the sodium 2,4-dibromo-5-fluorobenzyl alkoxide in situ. The subsequent addition of a primary alkyl halide (e.g., iodomethane or benzyl bromide) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to yield the desired ether.[8][11] Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) are ideal as they effectively solvate the sodium cation without interfering with the nucleophilic alkoxide.

Detailed Protocol: Synthesis of 1-(Benzyloxy)methyl-2,4-dibromo-5-fluorobenzene

Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water and protic solvents. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq., e.g., 2.84 g, 10 mmol).

  • Dissolution: Dissolve the alcohol in anhydrous Tetrahydrofuran (THF, ~40 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq., e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes.

    • Scientist's Note: Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.[12]

  • Alkylation: Add benzyl bromide (1.1 eq., e.g., 1.3 mL, 11 mmol) dropwise to the stirring suspension at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[11]

  • Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to destroy any excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel containing water (50 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.[13]

Esterification with Acyl Chlorides

For the formation of benzyl esters, reaction with an acyl chloride in the presence of a non-nucleophilic base is a highly efficient and rapid method.[14] This approach avoids the equilibrium limitations of Fischer esterification.[15][16]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the benzyl alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[17] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both reactants.

Detailed Protocol: Synthesis of 2,4-Dibromo-5-fluorobenzyl Acetate

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq., e.g., 2.84 g, 10 mmol) and dissolve it in anhydrous dichloromethane (DCM, ~50 mL).

  • Base Addition: Add triethylamine (1.5 eq., e.g., 2.1 mL, 15 mmol).

  • Acylation: Cool the solution to 0 °C in an ice-water bath. Add acetyl chloride (1.2 eq., e.g., 0.85 mL, 12 mmol) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.[17]

Selective Oxidation to 2,4-Dibromo-5-fluorobenzaldehyde

The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[18][19] The Dess-Martin Periodinane (DMP) is an exceptional reagent for this transformation due to its high selectivity, mild reaction conditions, and operational simplicity.[20][21]

Mechanistic Rationale: The Dess-Martin oxidation involves a ligand exchange between the alcohol and an acetate group on the hypervalent iodine(V) center of DMP.[20] This is followed by an intramolecular proton transfer and a concerted elimination pathway that yields the aldehyde, iodinane, and acetic acid.[22] The reaction is typically performed at room temperature in a chlorinated solvent and is known for its high yields and compatibility with a wide range of sensitive functional groups.[23]

Detailed Protocol: Synthesis of 2,4-Dibromo-5-fluorobenzaldehyde

Safety Precaution: Dess-Martin Periodinane is shock-sensitive and can be explosive under certain conditions. Handle with care and avoid grinding or excessive heating.

  • Preparation: To a round-bottom flask with a magnetic stir bar under a nitrogen atmosphere, add this compound (1.0 eq., e.g., 2.84 g, 10 mmol).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~50 mL).

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq., e.g., 5.09 g, 12 mmol) in one portion at room temperature.

    • Scientist's Note: The reaction is typically fast, often completing within 1-3 hours. The initially clear solution may become a milky suspension.[23]

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (~50 mL). Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (1 x 40 mL) and brine (1 x 40 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldehyde can be purified by flash column chromatography (hexane/ethyl acetate) to yield a pure white or pale-yellow solid.[24]

Summary of Synthetic Transformations

The following table summarizes the key transformations, reagents, and typical outcomes for the derivatization of this compound.

Transformation Reaction Type Key Reagents Product Class Typical Yield
O-AlkylationWilliamson Ether Synthesis1. NaH2. Alkyl Halide (e.g., BnBr)Benzyl Ether80-95%
EsterificationAcylationAcyl Chloride (e.g., AcCl), Et₃NBenzyl Ester90-98%
OxidationDess-Martin OxidationDess-Martin Periodinane (DMP)Benzaldehyde85-95%

Workflow Visualization

The derivatization strategy can be visualized as a branching pathway from the central starting material.

G SM 2,4-Dibromo-5-fluorobenzyl Alcohol R1 NaH, Alkyl-X (Williamson Ether Synthesis) SM->R1 R2 Acyl-Cl, Et3N (Esterification) SM->R2 R3 Dess-Martin Periodinane (Oxidation) SM->R3 P1 Benzyl Ether Derivative R1->P1 P2 Benzyl Ester Derivative R2->P2 P3 Benzaldehyde Derivative R3->P3

Caption: Core synthetic pathways from this compound.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • The Organic Chemist. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Google Patents. (1981). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of new 2-chloroacetanilides. EP0048914A1.
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  • IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

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  • Journal of Chemical Education. (1993). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. [Link]

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  • ARKAT USA, Inc. (n.d.). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. [Link]

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  • Google Patents. (2021). Preparation method of 2-bromo-5-iodo-benzyl alcohol. CN113233957A.
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Application Notes and Protocols for the Selective Suzuki Coupling of 2,4-Dibromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of Polyhalogenated Aromatics

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science sectors is particularly profound, where the construction of complex biaryl and substituted aromatic scaffolds is paramount.[2] This document provides a detailed protocol and technical guidance for the selective Suzuki coupling of 2,4-Dibromo-5-fluorobenzyl alcohol, a versatile building block with multiple reactive sites. The presence of two distinct bromine atoms and a benzyl alcohol moiety presents a unique challenge and opportunity for selective functionalization, allowing for the stepwise introduction of different aryl groups.[3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

Understanding the Reaction: Mechanism and Selectivity

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst.[1]

A critical consideration for this compound is the regioselectivity of the initial oxidative addition. The two bromine atoms are in different chemical environments, leading to a potential for selective mono-arylation. The C4-Br bond is generally more sterically accessible than the C2-Br bond, which is flanked by the benzyl alcohol group. Furthermore, electronic effects from the fluorine and benzyl alcohol substituents can influence the reactivity of the C-Br bonds. By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the coupling at one position over the other.[4][5]

The presence of the primary benzyl alcohol introduces another layer of complexity. While many Suzuki-Miyaura reactions are tolerant of hydroxyl groups, potential side reactions such as oxidation or catalyst inhibition can occur under certain conditions.[7][8] In many cases, the direct use of benzyl alcohols in Suzuki-type couplings is possible, avoiding the need for a protection-deprotection sequence, which is a significant advantage in terms of step economy.

Experimental Protocol: Selective Mono-Arylation

This protocol is designed to favor the selective mono-arylation of this compound at the more reactive C4 position.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Arylboronic acid≥98%Commercial Source
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))≥99%Commercial Source
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
WaterDegassed, DeionizedIn-house
Ethyl acetateACS GradeCommercial Source
Brine (saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Under a stream of argon or nitrogen, add Pd(PPh₃)₄ (0.03 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.

Workflow Diagram

Suzuki_Coupling_Workflow Reagents Reagents: - this compound - Arylboronic acid - Pd(PPh3)4 - K2CO3 Setup Reaction Setup: - Schlenk flask - Inert atmosphere (Ar/N2) Reagents->Setup Solvents Solvents: - Anhydrous Dioxane - Degassed Water Solvents->Setup Reaction Reaction: - Heat to 80-90 °C - Stir for 4-12 h Setup->Reaction Monitoring Monitoring: - TLC / LC-MS Reaction->Monitoring Workup Work-up: - Quench with water - Extraction with EtOAc - Wash with brine Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Purification Purification: - Column chromatography Workup->Purification Product Isolated Product: - 4-Aryl-2-bromo-5-fluorobenzyl alcohol Purification->Product

Caption: Experimental workflow for the selective mono-arylation of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature.Use a fresh batch of catalyst, ensure thorough degassing of solvents, and consider increasing the reaction temperature in increments of 10 °C.
Formation of Di-substituted Product Higher reactivity of the second C-Br bond after the first coupling, prolonged reaction time.Reduce the reaction time and monitor carefully. Consider using a slightly lower temperature or a more sterically hindered ligand to enhance selectivity.
Decomposition of Starting Material Presence of oxygen, overly harsh basic conditions.Ensure a robust inert atmosphere. Consider using a milder base such as potassium phosphate (K₃PO₄).
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas all reagents and solvents. Use a fresh, high-quality catalyst.
Reaction with Benzyl Alcohol Side reactions of the hydroxyl group.If significant side products related to the alcohol are observed, consider protecting the alcohol as a silyl ether (e.g., TBS ether) prior to coupling.

Characterization of the Product

The structure and purity of the synthesized 4-Aryl-2-bromo-5-fluorobenzyl alcohol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the regioselectivity of the coupling and the overall structure. The disappearance of the proton signal corresponding to the C4-position and the appearance of new aromatic signals from the coupled aryl group are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Catalytic Cycle Diagram

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Br(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Boronate Ar-Pd(II)-O-B(OH)2-R' PdII_Aryl->PdII_Boronate Base Activation & Ligand Exchange PdII_Trans Ar-Pd(II)-R'(L2) PdII_Boronate->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination (Ar-R') Product Coupled Product PdII_Trans->Product ArBr This compound ArBr->PdII_Aryl BoronicAcid R'-B(OH)2 BoronicAcid->PdII_Boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

  • Endo, K., Ohkubo, T., & Shibata, T. (2011). Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates. Organic Letters, 13(13), 3368–3371. Available at: [Link]

  • Barancelli, D. A., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2629. Available at: [Link]

  • Deng, M-Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Tetrahedron: Asymmetry, 11(8), 1729-1732. Available at: [Link]

  • Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1012–1025. Available at: [Link]

  • Wang, D., et al. (2018). Pd-NHC catalyzed Suzuki cross-coupling of benzyl ammonium salts. Organic & Biomolecular Chemistry, 16(44), 8563-8567. Available at: [Link]

  • Seltzman, H. H., et al. (2012). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 10(35), 7083-7086. Available at: [Link]

  • Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society, 128(2), 498–499. Available at: [Link]

  • Sarpong, R., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 51(10), 2546–2559. Available at: [Link]

  • Scott, P. J. H., & Bull, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(2), 1012–1025. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Cid, J. M., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(3), 661-671. Available at: [Link]

  • LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Diac, T., et al. (2019). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 24(17), 3092. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Worthington, R. J., & Sanford, M. S. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4384–4387. Available at: [Link]

  • Gooßen, L. J., et al. (2022). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Advanced Synthesis & Catalysis, 364(11), 1836-1854. Available at: [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 3(10), 1523–1526. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1756–1766. Available at: [Link]

  • Ohsumi, M., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry, 16(1), 126-130. Available at: [Link]

  • Molander, G. A., et al. (2016). Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. Organic Letters, 18(11), 2632–2635. Available at: [Link]

  • Worthington, R. J., & Sanford, M. S. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384–4387. Available at: [Link]

  • Langer, P., et al. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Tetrahedron, 66(27-28), 5079-5085. Available at: [Link]

  • Gauthier, D. R., et al. (2009). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Organic Letters, 11(19), 4454–4457. Available at: [Link]

  • Shi, W., et al. (2016). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 52(60), 9419-9422. Available at: [Link]

  • Holliday, B. J., & Swager, T. M. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2269–2277. Available at: [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available at: [Link]

  • de Freitas, A. S., et al. (2021). Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. Catalysts, 11(2), 229. Available at: [Link]

  • Sanchez-Espinosa, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. Available at: [Link]

  • Al-Masum, M., & Ng, D. (2007). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Tetrahedron Letters, 48(38), 6722-6725. Available at: [Link]

  • Kim, J., et al. (2019). Palladium-iron bimetallic-catalyzed cross-coupling reaction of alcohols and nitroarenes using a hydrogen-transfer redox system. Chemistry Letters, 48(8), 922-925. Available at: [Link]

  • SK. (2014). Benzyl (Bn) Protective Group. Chem-Station International Edition. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

  • ResearchGate. (n.d.). Palladium–Catalyzed Coupling Reactions of Benzylic Derivatives. Available at: [Link]

  • MacNeil, S. L., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 20(38), 7586-7591. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Preventing Hydrodehalogenation in Pd-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As researchers, scientists, and professionals in drug development, you are likely leveraging the power of these reactions to construct complex molecular architectures. However, the path to a successful coupling is often challenged by side reactions, with hydrodehalogenation being a frequent and frustrating culprit. This guide is designed to provide you with an in-depth understanding of this undesirable pathway and to equip you with actionable troubleshooting strategies and best practices to ensure the integrity of your synthetic routes.

Understanding the Enemy: The Hydrodehalogenation Side Reaction

Hydrodehalogenation is the replacement of a halogen atom on your electrophile (typically an aryl or vinyl halide) with a hydrogen atom, leading to a reduced, non-coupled byproduct. This not only consumes your starting material and reduces the yield of your desired product but also complicates purification. The formation of this byproduct is a clear signal that a competing catalytic cycle is at play.

The Mechanism at a Glance

The hydrodehalogenation side reaction typically branches off the main catalytic cycle after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X intermediate, instead of proceeding through transmetalation with your coupling partner, can be intercepted by a hydride source. Subsequent reductive elimination then releases the undesired hydrodehalogenated arene and regenerates the Pd(0) catalyst, allowing the detrimental cycle to continue.

The source of the palladium hydride species is varied and often dependent on the specific reaction conditions. Common sources include:

  • β-Hydride elimination: This can occur from palladium alkoxide or amido complexes, which are formed by the reaction of the Pd(II) intermediate with alcohol solvents or amine bases.

  • Water: Trace amounts of water can react with phosphine ligands or other components to generate hydride sources.

  • Formate Salts: These are sometimes used as hydride donors in transfer hydrogenolysis reactions.[1]

  • Solvents: Alcohols like methanol and ethanol can act as hydride sources.

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// Main Cycle Nodes pd0 [label="LₙPd(0)", fillcolor="#F1F3F4", pos="0,2.5!"]; ox_add [label="Oxidative\nAddition\n(Ar-X)", fillcolor="#F1F3F4", pos="2.5,2.5!"]; arpdx [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="4,1!"]; trans [label="Transmetalation\n(R-M)", fillcolor="#F1F3F4", pos="2.5,-1!"]; arpdr [label="Ar-Pd(II)-R", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1!"]; red_elim [label="Reductive\nElimination", fillcolor="#F1F3F4", pos="-2.5,-1!"]; product [label="Ar-R\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-4,1!"];

// Side Reaction Nodes hydride_source [label="Hydride Source\n(e.g., Solvent, Base)", fillcolor="#FBBC05", pos="6,2.5!"]; hydride_formation [label="Hydride Formation", fillcolor="#F1F3F4", pos="6,1!"]; arpdh [label="Ar-Pd(II)-H", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="4,-1.5!"]; side_red_elim [label="Reductive\nElimination", fillcolor="#F1F3F4", pos="2,-2.5!"]; side_product [label="Ar-H\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2.5!"];

// Main Cycle Edges pd0 -> ox_add [label=""]; ox_add -> arpdx [label=""]; arpdx -> trans [label=""]; trans -> arpdr [label=""]; arpdr -> red_elim [label=""]; red_elim -> product [label=""]; red_elim -> pd0 [label=""];

// Side Reaction Edges arpdx -> hydride_formation [style=dashed, color="#EA4335"]; hydride_source -> hydride_formation [style=dashed, color="#EA4335"]; hydride_formation -> arpdh [style=dashed, color="#EA4335"]; arpdh -> side_red_elim [style=dashed, color="#EA4335"]; side_red_elim -> side_product [style=dashed, color="#EA4335"]; side_red_elim -> pd0 [style=dashed, color="#EA4335"];

// Labels label = "Pd-Catalyzed Cross-Coupling Cycle with Hydrodehalogenation"; labelloc = "t"; fontsize=16; } end_dot

Figure 1: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guide: FAQs for the Bench Chemist

This section directly addresses common issues and questions encountered during experiments.

Q1: I'm seeing a significant amount of the hydrodehalogenated byproduct. What are the most likely culprits?

A1: Significant hydrodehalogenation points to a kinetic competition where the hydride pathway is outpacing the desired transmetalation step. The primary factors to investigate are your base, solvent, and temperature .

  • Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) in the presence of protic solvents (even trace amounts) are notorious for promoting hydrodehalogenation.[2] The alkoxide can react with the Ar-Pd(II)-X complex to form a Pd-alkoxide, which then undergoes β-hydride elimination to generate the problematic Pd-H species.

  • Solvent: Protic solvents like alcohols (methanol, ethanol) can directly act as hydride donors. Even seemingly aprotic solvents can contain enough water to facilitate side reactions. Some polar aprotic solvents like DMF have also been observed to promote dehalogenation more than nonpolar solvents like toluene.[3]

  • Temperature: Higher reaction temperatures can accelerate the rate of decomposition pathways, including hydrodehalogenation. If your desired coupling is sluggish, simply increasing the heat might favor the side reaction.

Q2: My aryl iodide is much more prone to hydrodehalogenation than my aryl bromide. Why is this and what can I do?

A2: The carbon-halogen bond strength plays a crucial role. The C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-Cl bond. This means that oxidative addition to the Pd(0) center is fastest for aryl iodides. While this is generally good for initiating the catalytic cycle, if the subsequent transmetalation step is slow, the reactive Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of it being intercepted by a hydride source.

Troubleshooting Steps:

  • Optimize for Transmetalation: The goal is to make the transmetalation step faster. If using a boronic acid (Suzuki coupling), ensure your base is effective at activating it. Sometimes, switching from a carbonate base to a phosphate base (e.g., K₃PO₄) can help.[4]

  • Ligand Modification: Employing bulkier, more electron-donating ligands can sometimes accelerate reductive elimination of the desired product over the side reaction. However, be aware that some bulky ligands can also promote hydrodehalogenation, so screening may be necessary.[3]

  • Lower the Temperature: Since the oxidative addition is already fast with an aryl iodide, you may be able to run the reaction at a lower temperature, which will disfavor the hydrodehalogenation pathway.[5]

Q3: I suspect my phosphine ligand is contributing to the problem. How do I choose a better one?

A3: Ligands are critical in tuning the reactivity and stability of the palladium catalyst. While electron-rich, bulky phosphine ligands are excellent for promoting oxidative addition, some can also facilitate the formation of Pd-H species.

Ligand Selection Strategy:

Ligand TypePotential Impact on HydrodehalogenationRationale & Recommendations
Bulky, Electron-Rich Monophosphines (e.g., XPhos, SPhos)Can be a double-edged sword. They promote the desired reaction but can also facilitate hydride formation.These are often a good starting point. If hydrodehalogenation is an issue, consider other factors first before abandoning them.
Bidentate Phosphines (e.g., dppf)Can sometimes suppress side reactions by creating a more stable catalytic complex.A good alternative to screen if monophosphine ligands are problematic.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr)Often highly effective in preventing hydrodehalogenation by promoting rapid reductive elimination.[2]An excellent choice for challenging couplings where hydrodehalogenation is a persistent issue.

Experimental Protocol: Ligand Screening

  • Set up a parallel series of small-scale reactions (e.g., in a vial block).

  • Keep all other parameters (substrate, base, solvent, temperature, concentration) constant.

  • In each reaction, use a different ligand from the table above (e.g., XPhos, dppf, IPr). Ensure the Pd:ligand ratio is appropriate for each.

  • Monitor the reactions by TLC or LC-MS at set time points to compare the ratio of desired product to the hydrodehalogenated byproduct.

Q4: Can I change my base and solvent to minimize this side reaction?

A4: Absolutely. This is one of the most effective strategies.

Solvent and Base Recommendations to Minimize Hydrodehalogenation:

BaseRecommended SolventsRationale
K₃PO₄, Cs₂CO₃, K₂CO₃Toluene, Dioxane, THFThese inorganic bases are less prone to forming reactive alkoxides compared to organic bases. Using them in anhydrous, non-protic solvents is a robust strategy.[4]
Organic amines (e.g., Et₃N, DIPEA)Toluene, THFWhile they can still be problematic, they are often a better choice than alkoxides, especially if your reaction requires a soluble organic base.

Protocol: Switching to Anhydrous Conditions

  • Dry your solvent: Use a solvent purification system or distill over a suitable drying agent (e.g., sodium/benzophenone for THF/dioxane, CaH₂ for toluene).

  • Use an anhydrous base: Purchase anhydrous grade K₃PO₄ or dry it in an oven before use.

  • Assemble under inert atmosphere: Set up your reaction in a glovebox or using Schlenk techniques to rigorously exclude moisture.

  • Compare: Run the reaction under these anhydrous conditions and compare the outcome to your previous, problematic result.

Proactive Prevention: Best Practices for Clean Couplings

Instead of just troubleshooting, you can design your experiments from the outset to minimize the risk of hydrodehalogenation.

The Decision-Making Workflow

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Hydrodehalogenation\nObserved?", shape=diamond, fillcolor="#FBBC05"]; check_base [label="Is an alkoxide base\n(e.g., NaOtBu) used?", shape=diamond, fillcolor="#F1F3F4"]; switch_base [label="Action: Switch to\nK₃PO₄ or Cs₂CO₃", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Is a protic solvent\n(e.g., alcohol) used?", shape=diamond, fillcolor="#F1F3F4"]; switch_solvent [label="Action: Switch to\nanhydrous Toluene or Dioxane", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is the temperature >100 °C?", shape=diamond, fillcolor="#F1F3F4"]; lower_temp [label="Action: Lower temperature,\nconsider microwave heating", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_ligands [label="Action: Screen ligands\n(e.g., dppf, NHCs)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_base [label="Yes"]; check_base -> switch_base [label="Yes"]; check_base -> check_solvent [label="No"]; switch_base -> success;

check_solvent -> switch_solvent [label="Yes"]; check_solvent -> check_temp [label="No"]; switch_solvent -> success;

check_temp -> lower_temp [label="Yes"]; check_temp -> screen_ligands [label="No"]; lower_temp -> success;

screen_ligands -> success; start -> success [label="No"]; } end_dot

Figure 2: A decision tree for troubleshooting hydrodehalogenation.

Key Experimental Considerations:
  • Palladium Precatalyst Choice: Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often designed for efficient generation of the active Pd(0) species, which can lead to cleaner reactions compared to older sources like Pd(PPh₃)₄.[6]

  • Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing unimolecular (or pseudo-unimolecular) hydrodehalogenation.

  • Order of Addition: Consider adding the aryl halide slowly to the reaction mixture. This keeps its instantaneous concentration low, which can disfavor the side reaction, especially if it is prone to hydrodehalogenation.[4]

  • Protecting Groups: For certain substrates, such as N-H containing heterocycles (e.g., pyrroles, indoles), the acidic proton can interfere with the reaction and promote dehalogenation. Protecting the nitrogen atom can suppress this side reaction.[7]

By understanding the mechanistic underpinnings of hydrodehalogenation and systematically evaluating the key reaction parameters—base, solvent, ligand, and temperature—you can effectively troubleshoot and prevent this common side reaction, leading to higher yields, cleaner reaction profiles, and more efficient progress in your research and development endeavors.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Marques, C. A., Selva, M., & Tundo, P. (1993). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Rajagopal, S., & Spatola, A. F. (1995). Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]

  • Park, K. H., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine Drugs. Available at: [Link]

  • Wang, H., et al. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. Available at: [Link]

  • Reddit r/Chempros. (2019). significant dehalogenation in stille coupling. Available at: [Link]

  • Wor-Falbrede, V., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

  • Krueger, A. M., et al. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. Available at: [Link]

  • Sheldon, R. A. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. Available at: [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

  • Jang, T., et al. (2024). Ligand-induced suppression of undesirable pathways in cobalt-catalyzed hydroformylation. ResearchGate. Available at: [Link]

  • YouTube. (2024). Hydrohalogenation reaction mechanism with different solvents!. Available at: [Link]

  • Wikipedia. Palladium hydride. Available at: [Link]

  • Wang, H., et al. (2025). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. PubMed. Available at: [Link]

  • Wang, C., et al. (2019). Visible-light-mediated hydrodehalogenation and Br/D exchange of inactivated aryl and alkyl halides with a palladium complex. Organic Chemistry Frontiers. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Available at: [Link]

  • Ahrens, S., et al. (2022). A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen. PubMed. Available at: [Link]

  • Zand, A., et al. (2018). Hydride Formation Diminishes CO2 Reduction Rate on Palladium. PMC. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Available at: [Link]

  • Gounder, R. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov. Available at: [Link]

  • Marques, C. A., et al. (1994). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

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Navigating the Synthesis of Polyhalogenated Aromatics: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

The scale-up synthesis of polyhalogenated aromatic compounds is a critical process in the development of pharmaceuticals, advanced materials, and agrochemicals. However, this class of molecules presents a unique and formidable set of challenges, from controlling regioselectivity and managing hazardous reagents to ensuring process safety and minimizing environmental impact. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these complexities. Here, we offer troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to the synthesis of polyhalogenated aromatic compounds.

Q1: What are the primary safety concerns when working with polyhalogenated aromatic compounds and their syntheses at scale?

A1: The synthesis of polyhalogenated aromatic compounds involves significant safety considerations. Many of these compounds are toxic and persistent organic pollutants (POPs) with potential carcinogenic properties.[1] Key hazards include:

  • Toxicity of Reagents and Products: Halogenating agents like bromine can be highly corrosive and toxic upon inhalation.[2] The target molecules themselves may have adverse health effects.[3]

  • Formation of Hazardous Byproducts: Uncontrolled reactions can lead to the formation of highly toxic byproducts such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDD/Fs), and polybrominated dibenzo-p-dioxins.[4]

  • Exothermic Reactions: Halogenation reactions are often highly exothermic, posing a risk of thermal runaway if not properly controlled, especially during scale-up.[5]

  • Waste Disposal: The waste generated from these syntheses is often hazardous and requires specialized disposal methods to prevent environmental contamination.[6]

Q2: How can "green chemistry" principles be applied to the synthesis of polyhalogenated aromatic compounds?

A2: Applying green chemistry principles is crucial to mitigate the environmental impact of synthesizing these compounds. Key strategies include:

  • Solvent Selection: Opting for greener solvents can significantly reduce the environmental footprint.[7][8] The CHEM21 solvent selection guide is a valuable tool for this purpose.[9] The ideal solvent should also facilitate product separation and minimize the number of synthesis steps.[10]

  • Catalysis: Utilizing efficient catalysts can reduce energy consumption and improve selectivity, thereby minimizing waste.

  • Flow Chemistry: Continuous flow reactors offer enhanced safety and control over reaction parameters, reducing the risk of hazardous byproduct formation and allowing for safer handling of dangerous reagents.[5][11][12][13][14]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Q3: What are the main challenges in achieving high regioselectivity in aromatic halogenation?

A3: Controlling the position of halogen substitution on the aromatic ring is a significant challenge. The directing effects of existing substituents on the ring play a major role. However, as more halogens are added, the ring becomes deactivated, making further substitution more difficult and often requiring harsher reaction conditions. This can lead to a loss of selectivity and the formation of a mixture of isomers, which are often difficult to separate.[15] The choice of catalyst and reaction conditions is critical for directing the halogen to the desired position.

Section 2: Troubleshooting Guides

This section provides practical advice for specific problems encountered during the synthesis of polyhalogenated aromatic compounds.

Low Yield and Incomplete Conversion

Q: My large-scale halogenation reaction is showing low yield and incomplete conversion, although it worked well at the lab scale. What could be the issue?

A: This is a common scale-up problem. Several factors could be at play:

  • Mass Transfer Limitations: In heterogeneous reactions, inefficient mixing at a larger scale can limit the contact between reactants. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.

  • Heat Transfer Issues: Poor heat dissipation in a large reactor can lead to localized overheating, causing side reactions and degradation of the product. Proper reactor design and temperature control are crucial.

  • Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale. This could be due to impurities in the starting materials or byproducts poisoning the catalyst. Consider catalyst loading and the potential need for a more robust catalyst.[4]

  • Reagent Addition Rate: The rate of addition of the halogenating agent is critical. Too rapid addition can lead to localized high concentrations, promoting side reactions. A slower, controlled addition is often necessary at scale.

Poor Regioselectivity and Isomer Formation

Q: I am getting a mixture of isomers that are very difficult to separate. How can I improve the regioselectivity of my reaction?

A: Achieving high regioselectivity is key to a successful synthesis. Consider the following:

  • Catalyst Choice: The nature of the catalyst can significantly influence the position of halogenation. For electrophilic aromatic substitution, Lewis acids like FeCl₃ or AlCl₃ are common, but their activity can sometimes lead to over-halogenation or isomerization.[16] Exploring different catalysts, including solid-supported catalysts, may offer better control.

  • Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the isomer distribution. Experiment with a range of solvents to find the optimal one for your desired selectivity.

  • Blocking Groups: In some cases, temporarily introducing a "blocking group" to a specific position on the aromatic ring can direct the halogen to the desired location. The blocking group is then removed in a subsequent step.

Difficult Purification of the Final Product

Q: My final polyhalogenated product is contaminated with byproducts and is proving very difficult to purify. What purification strategies can I employ?

A: Purification is a major hurdle for this class of compounds due to their similar physical properties.[17] Here are some strategies:

  • Crystallization: If your product is a solid, fractional crystallization can be an effective method for removing impurities, provided there is a sufficient difference in solubility between the product and the impurities.

  • Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools that can be scaled up for preparative purification.[17] However, this can be expensive for large quantities. Column chromatography with silica gel or alumina is a more traditional and cost-effective approach.

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to remove certain types of impurities.[18] For example, an acidic or basic wash can remove corresponding impurities.

  • In-process Control: The best approach is to minimize the formation of impurities in the first place through careful control of reaction conditions.

Section 3: Protocols and Methodologies

This section provides illustrative protocols. Note: These are general guidelines and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any new procedure is attempted.

Protocol: Controlled Bromination of an Activated Aromatic Compound

This protocol outlines a general procedure for the controlled monobromination of an activated aromatic compound using N-bromosuccinimide (NBS), a safer alternative to liquid bromine.

Materials:

  • Activated aromatic substrate

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Catalyst (e.g., silica gel, a mild Lewis acid)

  • Reaction vessel with temperature control and inert atmosphere capabilities

  • Quenching solution (e.g., sodium thiosulfate solution)

Procedure:

  • Reaction Setup: Charge the reaction vessel with the aromatic substrate and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add the catalyst to the reaction mixture.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) to control the exotherm and improve selectivity.

  • Controlled Addition of NBS: Slowly add a solution of NBS in the same solvent to the reaction mixture over a period of 1-2 hours. Monitor the internal temperature closely to ensure it does not rise uncontrollably.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Quenching: Once the reaction is complete, quench any remaining NBS by adding a solution of sodium thiosulfate.

  • Workup: Proceed with a standard aqueous workup to remove the succinimide byproduct and any remaining salts.

  • Purification: Purify the crude product by crystallization or column chromatography.

In-Process Monitoring with Process Analytical Technology (PAT)

For large-scale synthesis, implementing Process Analytical Technology (PAT) can provide real-time insights into the reaction, enabling better control and ensuring consistent product quality.[19][20][21][22][23]

Example Application: Monitoring a Halogenation Reaction with In-situ FTIR

  • Objective: To monitor the consumption of the starting material and the formation of the product and byproducts in real-time.

  • Methodology: An in-situ Fourier Transform Infrared (FTIR) probe is inserted directly into the reaction vessel.

  • Data Acquisition: Spectra are collected at regular intervals throughout the reaction.

  • Analysis: The disappearance of characteristic peaks of the starting material and the appearance of peaks corresponding to the product can be tracked over time. This data can be used to determine the reaction endpoint accurately, avoiding over-reaction and the formation of unwanted polyhalogenated species.

Quantitative Data Summary for PAT:

Parameter MonitoredAnalytical TechniqueBenefit
Reactant ConcentrationIn-situ FTIR/RamanReal-time reaction kinetics, endpoint determination
Product FormationIn-situ FTIR/RamanYield optimization, prevention of over-reaction
Byproduct FormationIn-situ FTIR/RamanImpurity profiling, process optimization
Particle Size (in crystallizations)Focused Beam Reflectance Measurement (FBRM)Control of crystal size distribution, improved filtration

Section 4: Visualizing Workflows and Concepts

Diagram: Troubleshooting Workflow for Low Yield in Scale-up

LowYieldTroubleshooting start Low Yield in Scale-up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_catalyst Investigate Catalyst Activity start->check_catalyst check_reagent Review Reagent Addition start->check_reagent improve_mixing Increase Agitation/Baffling check_mixing->improve_mixing improve_temp Enhance Cooling/Heat Transfer check_temp->improve_temp improve_catalyst Increase Catalyst Loading/Change Catalyst check_catalyst->improve_catalyst improve_reagent Optimize Addition Rate check_reagent->improve_reagent end Improved Yield improve_mixing->end improve_temp->end improve_catalyst->end improve_reagent->end

Caption: Troubleshooting workflow for low yield.

Diagram: Logic for Implementing Flow Chemistry

FlowChemistryLogic problem Hazardous/Exothermic Halogenation consider_flow Consider Flow Chemistry problem->consider_flow benefit_safety Enhanced Safety (Small reaction volumes) consider_flow->benefit_safety benefit_control Precise Control (Temperature, Stoichiometry) consider_flow->benefit_control benefit_scaleup Simplified Scale-up ('Numbering-up') consider_flow->benefit_scaleup outcome Safer, More Efficient, and Scalable Process benefit_safety->outcome benefit_control->outcome benefit_scaleup->outcome

Caption: Rationale for adopting flow chemistry.

References

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Validation & Comparative

Comparing reactivity of 2,4-Dibromo-5-fluorobenzyl alcohol with its isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2,4-Dibromo-5-fluorobenzyl Alcohol and Its Isomers

In the landscape of pharmaceutical and specialty chemical synthesis, halogenated benzyl alcohols serve as pivotal building blocks.[1] Their unique electronic properties and versatile reactivity profiles make them indispensable for constructing complex molecular architectures.[1] Among these, this compound is a compound of significant interest. However, its reactivity is intricately linked to the specific arrangement of its halogen substituents. This guide provides a comprehensive comparison of the reactivity of this compound with its isomers, supported by mechanistic principles and experimental considerations. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Role of Substituent Effects

The reactivity of a substituted benzyl alcohol is not merely a sum of its parts; it is a nuanced interplay of electronic and steric effects imposed by the substituents on the benzene ring.[2] Understanding these effects is paramount to predicting and controlling chemical transformations.

Electronic Effects: Halogens exert a dual electronic influence:

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution.[3] For the halogens, the inductive effect follows the order F > Cl > Br > I.[4]

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density.[5] This effect is most pronounced for fluorine and decreases with increasing atomic size.[5] This electron donation preferentially stabilizes carbocation intermediates at the ortho and para positions.

Crucially, for halogens, the inductive electron-withdrawing effect generally outweighs the resonance electron-donating effect, leading to an overall deactivation of the aromatic ring compared to benzene.[3] However, the resonance effect is key to directing the outcome of reactions involving intermediates with developing positive charge.

Steric Effects: The physical size of the substituents can hinder the approach of reagents to a reaction center.[6] Bromine, being significantly larger than fluorine, can impose considerable steric hindrance, particularly when positioned ortho to the benzylic alcohol group or another reactive site.[7][8] This can influence reaction rates and regioselectivity.

Comparative Reactivity Analysis

We will now explore the reactivity of this compound and its isomers in several key synthetic transformations. For the purpose of this guide, we will primarily compare the title compound with a representative isomer, 2,5-Dibromo-4-fluorobenzyl alcohol, to highlight the impact of substituent positioning.

Oxidation to Benzaldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[9] The ease of this reaction is influenced by the electron density on the benzylic carbon and the stability of the transition state.

  • Mechanism: Common oxidation mechanisms, for instance, using reagents like N,N-dibromo-p-toluenesulfonamide (TsNBr2), often involve the removal of a hydride from the benzylic carbon.[10] Electron-withdrawing groups on the aromatic ring can slow down this process by destabilizing the developing positive charge on the benzylic carbon in the transition state.

  • Reactivity Comparison:

    • This compound: This isomer has a bromine atom ortho to the benzylic alcohol. The strong electron-withdrawing inductive effects of the two bromine atoms and the fluorine atom decrease the electron density on the benzylic carbon, making it less susceptible to oxidation compared to unsubstituted benzyl alcohol.

    • Isomers with para-bromo or para-fluoro substituents: A halogen at the para position can exert its +R effect more effectively to stabilize any developing positive charge on the benzylic carbon. However, given the overall deactivating nature of halogens, the inductive effect is likely to dominate.

The reactivity in oxidation is expected to be subtly different among the isomers, but all will be generally less reactive than benzyl alcohol itself.

Table 1: Predicted Relative Reactivity in Oxidation

CompoundKey Substituent PositionsPredicted Relative Rate of OxidationRationale
Benzyl AlcoholUnsubstitutedHighestNo deactivating groups.
This compoundortho-Br, para-Br, meta-FLowerStrong inductive withdrawal from multiple halogens.
3,5-Dibromo-4-fluorobenzyl alcoholmeta-Br (x2), para-FLowestInductive withdrawal from two meta bromine atoms strongly deactivates the benzylic position. Resonance donation from fluorine is less effective at the para position in this context.
Nucleophilic Substitution of the Hydroxyl Group

The conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution, is a common strategy. This reaction often proceeds through an SN1-like mechanism involving a benzylic carbocation intermediate.

  • Mechanism: The stability of the benzylic carbocation is the determining factor for the reaction rate. Electron-donating groups stabilize this intermediate, while electron-withdrawing groups destabilize it.[11]

  • Reactivity Comparison:

    • This compound: The ortho- and para-bromine atoms, despite their inductive withdrawal, can participate in resonance stabilization of the benzylic carbocation. The lone pairs on the bromine can be delocalized to the positively charged benzylic carbon. The meta-fluorine atom, however, can only exert a destabilizing inductive effect.

    • Isomers with meta halogens: Halogens at the meta position cannot effectively stabilize the benzylic carbocation through resonance. Their electron-withdrawing inductive effect will significantly destabilize the intermediate and thus retard the rate of nucleophilic substitution.

SN1_Mechanism cluster_0 Step 1: Formation of Carbocation cluster_1 Step 2: Nucleophilic Attack Alcohol R-CH₂OH Protonated_Alcohol R-CH₂OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ Carbocation R-CH₂⁺ Protonated_Alcohol->Carbocation - H₂O (slow) H2O H₂O Carbocation2 R-CH₂⁺ Product R-CH₂-Nu Carbocation2->Product Nu Nu⁻ Nu->Carbocation2 Suzuki_Coupling_Workflow Start This compound Reaction_Vessel Mix Substrates with Pd Catalyst and Base Start->Reaction_Vessel Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Vessel Mono_Coupling Selective Mono-Coupling (at C4-Br) Reaction_Vessel->Mono_Coupling Controlled Conditions (e.g., 1 eq. Boronic Acid) Di_Coupling Double Coupling (at C2-Br and C4-Br) Reaction_Vessel->Di_Coupling Forcing Conditions (e.g., >2 eq. Boronic Acid) Analysis Product Analysis (NMR, GC-MS) Mono_Coupling->Analysis Di_Coupling->Analysis

Caption: Experimental workflow for Suzuki coupling of this compound.

Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. [12]This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon.

  • Reactivity Comparison:

    • This compound: The acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent. [13]Therefore, the alcohol must be protected (e.g., as a silyl ether or THP ether) before attempting Grignard formation. Once protected, the reactivity of the C-Br bonds towards magnesium will again be influenced by their position. The less sterically hindered C4-Br is expected to react more readily than the C2-Br.

    • Chemoselectivity: It might be possible to achieve selective mono-Grignard formation at the C4 position, leaving the C2-Br intact for subsequent transformations.

Experimental Protocols

Protocol 1: Oxidation of this compound

Objective: To synthesize 2,4-Dibromo-5-fluorobenzaldehyde.

Materials:

  • This compound (1 mmol)

  • N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) (1 mmol) [10]* Acetonitrile (MeCN) (2 mL)

  • Sodium thiosulfate solution (aqueous)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • Add TsNBr₂ (1 mmol) to the solution. The solution will typically change color from light yellow to orange. [10]3. Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution (1 mL) and stir for 20 minutes.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound (Mono-arylation)

Objective: To selectively couple an aryl group at the C4-position.

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Aqueous sodium carbonate (2 M, 2 mL)

  • Toluene (5 mL)

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add toluene (5 mL) and the aqueous sodium carbonate solution (2 mL).

  • Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere (Nitrogen or Argon).

  • Monitor the reaction by TLC or GC-MS.

  • After completion (or when optimal conversion is reached), cool the reaction to room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The reactivity of this compound and its isomers is a complex function of the electronic and steric properties of the halogen substituents. While all isomers are generally deactivated towards reactions that favor electron-rich aromatic rings, the specific placement of the bromine and fluorine atoms provides a powerful tool for directing reactivity. The ortho position is subject to significant steric hindrance, which can be exploited for selective reactions at other, less hindered positions, such as in Suzuki couplings or Grignard reagent formation. Conversely, the electronic destabilization caused by meta-positioned halogens can significantly retard reactions proceeding through carbocation intermediates. By understanding these fundamental principles, chemists can strategically select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and structural elucidation. This guide provides an in-depth comparison of the expected fragmentation patterns of 2,4-Dibromo-5-fluorobenzyl alcohol under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. By synthesizing established fragmentation principles with comparative data from structurally related compounds, we can construct a reliable predictive model for the fragmentation of this specific molecule.

Introduction to this compound

This compound is a halogenated aromatic compound with a molecular weight of approximately 283.9 g/mol . Its structure, featuring a benzyl alcohol backbone with two bromine atoms and one fluorine atom, suggests a rich and informative fragmentation pattern in mass spectrometry. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in a nearly 1:1 ratio), provides a powerful diagnostic tool for identifying bromine-containing fragments.[1][2]

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] For this compound, we can anticipate a series of characteristic fragmentation pathways.

Predicted EI Fragmentation Pathways

Due to the stability of the aromatic ring, the molecular ion peak is expected to be observable.[3][4] The fragmentation will likely be dominated by several key processes inherent to the functional groups present:

  • Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[3][5][6][7] For benzyl alcohol, this would involve the loss of a hydrogen radical to form a resonance-stabilized cation.

  • Benzylic Cleavage: The bond between the aromatic ring and the CH2OH group can cleave, leading to the formation of a stable benzylic cation.

  • Loss of Water: Alcohols can undergo dehydration, resulting in the loss of a water molecule (18 Da).[3][6][7]

  • Halogen Loss: The bromine atoms can be lost as radicals. The subsequent fragmentation of the aromatic ring can also occur.

  • Tropylium Ion Formation: Aromatic compounds with a benzyl group often rearrange to form a stable tropylium ion.[4]

The following diagram illustrates the predicted major fragmentation pathways for this compound under EI-MS.

EI_Fragmentation M [C7H5Br2FO]+• Molecular Ion (M+•) m/z 282/284/286 F1 [C7H4Br2FO]+ Loss of H• m/z 281/283/285 M->F1 - H• F2 [C6H2Br2F-CH2]+ Benzylic Cation m/z 265/267/269 M->F2 - OH• F3 [C7H4Br2F]+• Loss of H2O m/z 264/266/268 M->F3 - H2O F4 [C7H5BrFO]+• Loss of Br• m/z 203/205 M->F4 - Br• F5 [C6H2BrF-CH2]+ Loss of Br• from F2 m/z 186/188 F2->F5 - Br• F6 [C6H3BrF]+ Tropylium Ion Derivative m/z 173/175 F5->F6 - C, H

Caption: Predicted EI fragmentation pathways of this compound.

Isotopic Pattern Analysis

A key feature in the EI spectrum will be the isotopic signature of bromine. Fragments containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. Fragments with a single bromine atom will show an M and M+2 pattern with roughly equal intensities.[1][2]

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Alternative

In contrast to EI, Electrospray Ionization is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for determining the molecular weight of a compound and studying non-covalent complexes.

Predicted ESI Species

For this compound, ESI analysis in positive ion mode is expected to primarily yield the protonated molecule, [M+H]+. Depending on the solvent system, adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed. In negative ion mode, the deprotonated molecule [M-H]- would be the predominant species.

The following diagram illustrates the expected species in an ESI mass spectrum.

ESI_Species cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ Protonated Molecule m/z 283/285/287 M_Na [M+Na]+ Sodium Adduct m/z 305/307/309 M_minus_H [M-H]- Deprotonated Molecule m/z 281/283/285 Molecule This compound (M) Molecule->M_H + H+ Molecule->M_Na + Na+ Molecule->M_minus_H - H+

Caption: Expected ionic species of this compound in ESI-MS.

Comparative Summary of Predicted Fragments

The table below summarizes the key predicted ions for this compound under both EI and ESI conditions.

Ionization MethodPredicted Ionm/z (Monoisotopic)Description
EI [C7H5Br2FO]+•282/284/286Molecular Ion
[C7H4Br2FO]+281/283/285Loss of H•
[C6H2Br2F-CH2]+265/267/269Loss of OH•
[C7H4Br2F]+•264/266/268Loss of H2O
[C7H5BrFO]+•203/205Loss of Br•
[C6H2BrF-CH2]+186/188Loss of Br• from benzylic cation
ESI (+) [M+H]+283/285/287Protonated Molecule
[M+Na]+305/307/309Sodium Adduct
ESI (-) [M-H]-281/283/285Deprotonated Molecule

Comparison with Structurally Related Compounds

The predicted fragmentation pattern is consistent with experimental data available for other halogenated benzyl alcohols. For instance, the GC-MS data for 4-bromobenzyl alcohol shows prominent peaks at m/z 186/188 (molecular ion), 107 (loss of Br), and 79/77 (fragments of the aromatic ring).[8] Similarly, 2-bromobenzyl alcohol exhibits a comparable fragmentation pattern.[9] The presence of an additional bromine and a fluorine atom in our target molecule will shift the m/z values of analogous fragments and introduce more complex isotopic patterns, but the fundamental cleavage mechanisms are expected to be conserved.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of this compound in a solvent mixture compatible with ESI, such as 50:50 methanol:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source, or direct infusion via a syringe pump.

  • Infusion Conditions (Direct Infusion):

    • Flow Rate: 5-10 µL/min.

  • MS Conditions:

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: m/z 100-500.

Conclusion

This guide provides a robust, predictive framework for understanding the mass spectrometric fragmentation of this compound. By leveraging fundamental principles of fragmentation for its constituent functional groups and drawing comparisons with related molecules, researchers can confidently interpret the mass spectra of this compound. The hard ionization of EI is predicted to yield a complex fragmentation pattern rich in structural information, while the soft ionization of ESI will be ideal for confirming the molecular weight. These complementary techniques, when used in concert, offer a powerful analytical toolkit for the comprehensive characterization of such halogenated aromatic compounds.

References

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The Alchemist's Guide to Halogenation: A Comparative Analysis of Reagents for Dibromo-Fluoro Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the precise installation of halogen atoms onto molecular scaffolds is a cornerstone of modern drug discovery and materials science. Among the vast array of halogenated compounds, those bearing a unique combination of bromine and fluorine atoms often exhibit remarkable biological activity and desirable physicochemical properties. This guide provides an in-depth, comparative analysis of alternative reagents for the synthesis of dibromo-fluoro-substituted compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this specialized area of organic synthesis.

The Significance of Dibromo-Fluoro Motifs

The incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions to build molecular complexity. The synergistic combination of these two halogens in a single molecule, therefore, opens up a vast chemical space for the design of novel pharmaceuticals and advanced materials.

This guide will explore the landscape of available reagents, categorized by the nature of the halogenating species—electrophilic and nucleophilic—and provide a critical evaluation of their strengths, weaknesses, and practical considerations.

Electrophilic Halogenation: Taming the Reactive Species

Electrophilic halogenation strategies involve the reaction of an electron-rich substrate with a reagent that delivers a positively polarized halogen atom. These methods are among the most common for the introduction of bromine and fluorine.

Electrophilic Brominating Agents: Beyond Elemental Bromine

While elemental bromine (Br₂) is a powerful brominating agent, its high toxicity, corrosivity, and tendency to form polybrominated byproducts necessitate the use of safer and more selective alternatives.[3][4]

  • N-Bromosuccinimide (NBS): The Workhorse of Allylic and Benzylic Bromination

    N-Bromosuccinimide (NBS) is a crystalline, easy-to-handle solid that serves as a convenient source of electrophilic bromine.[3][5][6] It is particularly effective for the selective bromination of allylic and benzylic positions via a radical mechanism.[3][5] NBS offers a significant advantage over Br₂ by maintaining a low, steady concentration of bromine in the reaction mixture, which helps to suppress the undesired addition to double bonds.[3]

    Mechanism of Action: In the presence of a radical initiator (e.g., AIBN or light), NBS undergoes homolytic cleavage to generate a succinimidyl radical and a bromine radical. The bromine radical then abstracts an allylic or benzylic hydrogen, forming HBr. The HBr subsequently reacts with NBS to produce a molecule of Br₂, which then participates in the radical chain reaction.

    Experimental Protocol: Allylic Bromination using NBS

    • Dissolve the alkene substrate (1.0 equiv) in a suitable solvent (e.g., CCl₄ or cyclohexane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equiv).

    • Heat the reaction mixture to reflux under inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

  • Other N-Bromo Reagents: Besides NBS, other N-bromo compounds such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and tribromoisocyanuric acid (TBCA) also serve as effective electrophilic brominating agents with varying degrees of reactivity and selectivity.[7]

Electrophilic Fluorinating Agents: The "Tamed" Fluorine

Direct fluorination with elemental fluorine (F₂) is extremely hazardous and often unselective. Consequently, a range of electrophilic fluorinating agents, often referred to as "N-F" reagents, have been developed to deliver a "F⁺" equivalent in a controlled manner.[8]

  • Selectfluor® (F-TEDA-BF₄): The Gold Standard

    Selectfluor®, the registered trademark for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly versatile and widely used electrophilic fluorinating agent.[1] It is a stable, crystalline solid that is easy to handle and compatible with a broad range of functional groups.[1]

    Mechanism of Action: Selectfluor® is believed to act as a single-electron transfer (SET) oxidant or via a direct electrophilic attack of the fluorine atom on the substrate. The precise mechanism can be influenced by the substrate and reaction conditions.

  • N-Fluorobenzenesulfonimide (NFSI): A Powerful Alternative

    NFSI is another robust and versatile N-F reagent for electrophilic fluorination.[1] It is often preferred for its stability and applicability in both mono- and difluorination reactions.[1]

    Workflow for Electrophilic Fluorination

    G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Substrate & Solvent setup Combine under inert atmosphere start->setup reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) reagent->setup catalyst Catalyst (if required) catalyst->setup reaction Stir at specified temperature setup->reaction monitor Monitor by TLC/GC-MS reaction->monitor quench Quench reaction monitor->quench Upon completion extract Aqueous work-up quench->extract dry Dry organic layer extract->dry purify Column chromatography dry->purify product Fluorinated Product purify->product

    Caption: General workflow for electrophilic fluorination.

Nucleophilic Halogenation: The Power of the Anion

Nucleophilic halogenation involves the displacement of a leaving group by a halide anion. This approach is complementary to electrophilic methods and is particularly useful for the synthesis of certain classes of halogenated compounds.

Nucleophilic Brominating Agents

Simple bromide salts like sodium bromide (NaBr) or potassium bromide (KBr) can act as nucleophilic brominating agents, typically in SN2 reactions to displace leaving groups such as tosylates, mesylates, or other halides.[9]

Nucleophilic Fluorinating Agents: A Diverse Toolkit

The direct use of simple fluoride salts (e.g., KF, CsF) for nucleophilic fluorination is often hampered by their low solubility in organic solvents and the high lattice energy of the salts.[10] To overcome these challenges, a variety of more soluble and reactive fluoride sources have been developed.

  • Alkali Metal Fluorides with Phase-Transfer Catalysts: The nucleophilicity of alkali metal fluorides can be enhanced by using crown ethers or other phase-transfer catalysts to shuttle the fluoride anion into the organic phase.

  • Tetrabutylammonium Fluoride (TBAF): A Soluble Fluoride Source: TBAF is a more soluble source of fluoride ions in organic solvents. However, its hygroscopic nature and the basicity of the fluoride ion can lead to side reactions, such as elimination.[10]

  • Sulfur-Based Reagents: DAST and Deoxo-Fluor®

    Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are versatile reagents for the deoxofluorination of alcohols and carbonyl compounds.[2][11] Deoxo-Fluor® is generally considered to be more thermally stable and safer to handle than DAST.[12]

    Experimental Protocol: Deoxofluorination of an Alcohol using Deoxo-Fluor®

    • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add Deoxo-Fluor® (1.2 equiv) to the cooled solution via syringe.

    • Allow the reaction to warm slowly to room temperature and stir for the specified time.

    • Monitor the reaction progress by TLC.

    • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

One-Pot Strategies for Dibromo-Fluoro Synthesis

The sequential introduction of bromine and fluorine can be a lengthy process. One-pot syntheses, where multiple transformations occur in a single reaction vessel, offer a more efficient and atom-economical approach.[13][14]

For instance, the synthesis of a vicinal dibromo-fluoro compound could potentially be achieved by first performing an electrophilic bromination of an alkene, followed by a nucleophilic fluorination of one of the bromine atoms in the same pot. The choice of reagents and reaction conditions is critical to ensure compatibility and avoid undesired side reactions.

Comparative Performance of Reagents

The selection of the optimal reagent for a specific transformation depends on a multitude of factors, including the nature of the substrate, the desired regioselectivity and stereoselectivity, and practical considerations such as cost, safety, and ease of handling.

Reagent ClassReagent ExamplePrimary ApplicationKey AdvantagesKey Disadvantages
Electrophilic Brominating N-Bromosuccinimide (NBS)Allylic/Benzylic BrominationSolid, easy to handle, selectiveRequires radical initiator, can be slow
Elemental Bromine (Br₂)General BrominationHighly reactive, inexpensiveToxic, corrosive, often unselective
Electrophilic Fluorinating Selectfluor®General FluorinationStable solid, versatile, good selectivityExpensive, can be a strong oxidant
N-Fluorobenzenesulfonimide (NFSI)General FluorinationStable solid, good for di-fluorinationCan be less reactive than Selectfluor®
Nucleophilic Brominating Sodium Bromide (NaBr)SN2 DisplacementInexpensive, readily availableRequires a good leaving group
Nucleophilic Fluorinating Tetrabutylammonium Fluoride (TBAF)SN2 DisplacementSoluble in organic solventsHygroscopic, can cause elimination
Deoxo-Fluor®DeoxofluorinationThermally stable, effectiveMoisture sensitive, can be expensive

Conclusion

The synthesis of dibromo-fluoro-substituted compounds presents a unique set of challenges and opportunities for the synthetic chemist. A thorough understanding of the available reagents and their mechanisms of action is paramount to achieving the desired synthetic outcomes. This guide has provided a comparative overview of some of the most common and effective reagents for both electrophilic and nucleophilic halogenation. By carefully considering the factors outlined herein, researchers can make informed decisions to select the most appropriate synthetic strategy for their specific needs, ultimately accelerating the discovery and development of new molecules with transformative potential.

References

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Navigating Steric and Electronic Effects: A Comparative Guide to the Conformations of ortho-Halogenated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of molecular architecture, the seemingly subtle interplay of non-covalent interactions can dictate the conformational preferences of a molecule, thereby influencing its reactivity, physical properties, and biological activity. For researchers and professionals in drug development, a nuanced understanding of these conformational landscapes is not merely academic; it is a cornerstone of rational molecular design. This guide provides a deep, comparative analysis of the conformational preferences of ortho-halogenated benzyl alcohols, supported by experimental data and detailed protocols. We will dissect the causative factors behind observed conformations, offering a robust framework for predicting and understanding the behavior of these fundamental structural motifs.

The Conformational Dichotomy: Intramolecular Hydrogen Bonding vs. Steric Hindrance

The conformational landscape of ortho-halogenated benzyl alcohols is primarily governed by a delicate balance between two opposing forces: the stabilizing influence of an intramolecular hydrogen bond between the hydroxyl group and the halogen atom, and the destabilizing effect of steric repulsion between these same groups. The nature of the halogen atom—its size and electronegativity—plays a pivotal role in tipping this balance.

A seminal study has shown through a combination of infrared spectroscopy and theoretical calculations that ortho-halogenated benzyl alcohols can exist in different low-energy conformations.[1] One of these is a chiral conformation that allows for an OH–X (where X = Cl, Br, I) contact, and another is an achiral conformation. The chiral conformer with the intramolecular hydrogen bond is generally more stable.

Comparative Conformational Analysis: A Halogen-by-Halogen Examination

The conformational preference of ortho-halogenated benzyl alcohols is a direct consequence of the specific halogen substituent. Here, we compare the behavior of fluoro, chloro, bromo, and iodo derivatives.

ortho-Fluorobenzyl Alcohol: A Case for Hydrogen Bonding

Due to the high electronegativity and small size of the fluorine atom, ortho-fluorobenzyl alcohol predominantly adopts a conformation that allows for the formation of an intramolecular O-H···F hydrogen bond. This interaction is strong enough to overcome the steric strain, leading to a stable, chelated structure. Infrared (IR) spectroscopy studies have provided evidence for this hydrogen bonding by showing a characteristic shift in the O-H stretching frequency. The conformational landscapes of fluorinated benzyl alcohols are strongly influenced by the presence of ortho-fluorine atoms, leading to intramolecular OH···F interactions.[2]

ortho-Chlorobenzyl and ortho-Bromobenzyl Alcohols: A Tenuous Balance

For ortho-chloro and ortho-bromobenzyl alcohols, the balance between hydrogen bonding and steric repulsion is more delicate. While an intramolecular O-H···X (X = Cl, Br) hydrogen bond is still observed, its strength is diminished compared to the fluorine analogue due to the lower electronegativity of chlorine and bromine. Concurrently, the larger atomic radii of these halogens introduce greater steric hindrance. As a result, these molecules exist as a mixture of conformers, with the hydrogen-bonded conformer being in equilibrium with conformers where the hydroxyl group is oriented away from the halogen. Recent studies have shown that for chloro-substituted benzyl alcohol, a homochiral dimer is almost exclusively formed, while the heterochiral variant is progressively co-stabilized as the halogen size increases.

ortho-Iodobenzyl Alcohol: Steric Dominance

In the case of ortho-iodobenzyl alcohol, the large van der Waals radius of the iodine atom leads to significant steric repulsion with the hydroxyl group. This steric clash largely outweighs the weak O-H···I hydrogen bond. Consequently, the dominant conformation is one where the hydroxyl group is directed away from the bulky iodine substituent to minimize steric strain.

The following diagram illustrates the conformational equilibria in ortho-halogenated benzyl alcohols.

G cluster_F o-Fluorobenzyl Alcohol cluster_ClBr o-Chloro/Bromo-benzyl Alcohol cluster_I o-Iodobenzyl Alcohol F_HB O-H...F Hydrogen Bonded (Major) F_nonHB Non-Hydrogen Bonded (Minor) F_HB->F_nonHB Equilibrium ClBr_HB O-H...X Hydrogen Bonded ClBr_nonHB Non-Hydrogen Bonded ClBr_HB->ClBr_nonHB Significant Equilibrium I_HB O-H...I Hydrogen Bonded (Minor) I_nonHB Non-Hydrogen Bonded (Major) I_HB->I_nonHB Equilibrium

Caption: Conformational equilibria in ortho-halogenated benzyl alcohols.

Quantitative Data Summary

The following table summarizes the key experimental findings for the conformational analysis of ortho-halogenated benzyl alcohols.

Compound Dominant Conformation Key Interaction Experimental Evidence
ortho-Fluorobenzyl AlcoholHydrogen-bondedStrong O-H···F hydrogen bondIR, NMR
ortho-Chlorobenzyl AlcoholEquilibrium of conformersModerate O-H···Cl hydrogen bond vs. steric repulsionNMR, IR
ortho-Bromobenzyl AlcoholEquilibrium of conformersWeaker O-H···Br hydrogen bond vs. increasing steric repulsionNMR, IR
ortho-Iodobenzyl AlcoholNon-hydrogen-bondedDominant steric repulsionNMR

Experimental Protocols: A Guide to Conformational Analysis

The determination of conformational preferences relies on a synergistic application of experimental and computational techniques. Here, we outline the core methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria in solution. The chemical shifts and coupling constants of the hydroxyl proton and the benzylic protons are particularly sensitive to the molecular conformation.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve the ortho-halogenated benzyl alcohol in a suitable deuterated solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 10-20 mM. The choice of a non-polar solvent is crucial to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 400 MHz).

  • Spectral Analysis:

    • Chemical Shift: Analyze the chemical shift of the hydroxyl proton (OH). A downfield shift is indicative of hydrogen bonding.

    • Coupling Constants: Measure the three-bond coupling constant between the hydroxyl proton and the benzylic protons (³J(H,H)). The magnitude of this coupling is related to the dihedral angle between these protons via the Karplus equation, providing insight into the rotational preference around the C-O bond.

  • Variable Temperature Studies: Perform NMR experiments at different temperatures to study the thermodynamics of the conformational equilibrium. Changes in the relative populations of the conformers with temperature can be used to determine the enthalpy and entropy differences between them.[3]

Infrared (IR) Spectroscopy

IR spectroscopy, particularly in the gas phase or in dilute solutions of non-polar solvents, provides direct evidence for intramolecular hydrogen bonding.

Protocol for IR Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a non-polar solvent like carbon tetrachloride or hexane. For gas-phase studies, the sample is heated under vacuum.

  • Data Acquisition: Record the IR spectrum in the region of the O-H stretching vibration (typically 3200-3700 cm⁻¹).

  • Spectral Analysis:

    • A sharp, free O-H stretching band is observed for non-hydrogen-bonded conformers.

    • A broader, red-shifted band at lower frequency indicates the presence of an intramolecularly hydrogen-bonded O-H group. The magnitude of the red shift correlates with the strength of the hydrogen bond.

Computational Chemistry

Quantum chemical calculations are indispensable for complementing experimental findings. They provide detailed energetic and geometric information about the different conformers. DFT-based calculations are commonly used for energetic analysis of intermolecular interactions.[4]

Computational Workflow:

G Start Initial Structure Generation Conformer_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformer_Search DFT_Optimization DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Conformer_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima) DFT_Optimization->Frequency_Calculation Single_Point_Energy High-Level Single Point Energy Calculation (e.g., CCSD(T)) Frequency_Calculation->Single_Point_Energy Analysis Analyze Relative Energies, Geometries, and Frequencies Single_Point_Energy->Analysis

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Perspectives

The conformational preferences of ortho-halogenated benzyl alcohols are dictated by a subtle interplay of intramolecular hydrogen bonding and steric effects. While fluorine strongly favors a hydrogen-bonded conformation, the larger halogens exhibit a more complex equilibrium. A thorough understanding of these conformational landscapes, achieved through a combination of NMR and IR spectroscopy and computational modeling, is critical for predicting the chemical and biological behavior of molecules containing this important structural motif. Future studies employing advanced techniques such as supersonic jet spectroscopy and high-level ab initio calculations will further refine our understanding of these fundamental non-covalent interactions.

References

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Royal Society of Chemistry. [Link]

  • Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. National Center for Biotechnology Information. [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. ResearchGate. [Link]

  • The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Longdom Publishing. [Link]

  • Benzyl alcohol conformations: a) Description of the ϕ and χ dihedral... ResearchGate. [Link]

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. MDPI. [Link]

  • Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Royal Society of Chemistry. [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Royal Society of Chemistry. [Link]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. National Center for Biotechnology Information. [Link]

  • ¹H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ResearchGate. [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0003119). Human Metabolome Database. [Link]

  • 02.02 Hydrogen Bonding in Alcohols. YouTube. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions with 2,4-Dibromo-5-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Dihalogenated Benzyl Alcohol

In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2,4-Dibromo-5-fluorobenzyl alcohol emerges as a valuable and versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The presence of two bromine atoms at sterically and electronically distinct positions (C2 and C4), a fluorine atom, and a primary alcohol group provides a rich tapestry of chemical handles for synthetic chemists to exploit.

This guide provides an in-depth comparison of various catalyst systems for key transformations of this compound, including oxidation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira), and etherification. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems, offering a predictive framework for researchers in the field.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). 2-Bromo-5-fluorobenzyl alcohol is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

I. Oxidation of the Benzylic Alcohol: A Gateway to the Aldehyde

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical transformation, providing a key intermediate for imine formation, Wittig reactions, and other carbonyl chemistries. The challenge lies in achieving high selectivity and avoiding over-oxidation to the carboxylic acid.

Comparative Analysis of Catalyst Systems for Oxidation

A variety of catalytic systems can be employed for the oxidation of benzyl alcohols. The choice of catalyst will depend on factors such as cost, reaction conditions, and functional group tolerance. For a substrate like this compound, which possesses electron-withdrawing halogen substituents, the reaction kinetics may differ from electron-rich benzyl alcohols.

Catalyst SystemTypical OxidantAdvantagesDisadvantagesExpected Efficacy with Substrate
Transition Metal-Based (e.g., Pd, Ru, Cu) O₂, Air, H₂O₂High activity and selectivity, often under mild conditions.[2][3][4]Cost of precious metals, potential for product inhibition.High efficacy expected. Palladium catalysts, in particular, are well-suited for selective oxidation to the aldehyde.[3]
Chromium-Based (e.g., PCC, PDC) StoichiometricWell-established, reliable for small-scale synthesis.Toxicity of chromium reagents, generation of stoichiometric waste.Good to excellent yields are anticipated, but the environmental impact is a significant drawback.
Manganese-Based (e.g., MnO₂) StoichiometricInexpensive, effective for activated (benzylic, allylic) alcohols.Requires stoichiometric amounts, can be slow.Moderate to good efficacy is expected due to the activated benzylic position.
Hypervalent Iodine (e.g., DMP, IBX) StoichiometricMild reaction conditions, broad functional group tolerance.High cost, can be explosive under certain conditions (IBX).High yields are likely, given the mild nature of these reagents.
Metal-Free Catalysis (e.g., TEMPO/NaOCl) NaOCl"Green" and cost-effective.Can be sensitive to substrate electronic effects, potential for halogenated byproducts.Good efficacy is expected, but optimization of reaction conditions may be necessary to minimize side reactions.
Photocatalysis (e.g., Eosin Y) O₂Utilizes visible light, mild conditions, environmentally friendly.[5]May require specialized equipment.A promising modern approach with good functional group tolerance.[5]
Experimental Protocol: Palladium-Catalyzed Aerobic Oxidation

This protocol is adapted from established procedures for the aerobic oxidation of substituted benzyl alcohols and is expected to be effective for this compound.

Materials:

  • This compound (1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Pyridine (10 mol%)

  • Toluene (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add this compound, toluene, and molecular sieves.

  • Add palladium(II) acetate and pyridine to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium precursor for oxidation reactions.

  • Pyridine: Acts as a base and a ligand to modulate the activity of the palladium catalyst.

  • Toluene: A suitable solvent that allows for heating and is relatively inert under the reaction conditions.

  • Molecular sieves: To remove any water present, which can sometimes interfere with the catalytic cycle.

  • Open to air: To provide a continuous supply of the terminal oxidant, oxygen.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The two bromine atoms on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. A key consideration is the potential for regioselectivity, as the electronic and steric environments of the C2 and C4 positions differ. Generally, in dihaloarenes, the oxidative addition of palladium is favored at the more electron-deficient or less sterically hindered position. For 2,4-dibromopyridine, Suzuki coupling has been shown to occur regioselectively at the 2-position.[6]

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[7] The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Catalyst System (Palladium Precursor + Ligand)BaseAdvantagesDisadvantagesExpected Efficacy and Regioselectivity
Pd(PPh₃)₄ K₂CO₃, Cs₂CO₃Commercially available, well-understood reactivity.Can be sensitive to air and moisture, moderate activity for challenging substrates.Good efficacy expected. Likely to favor coupling at the C4 position due to steric hindrance at the C2 position from the hydroxymethyl group.
Pd(OAc)₂ + PPh₃ K₂CO₃, Na₂CO₃In situ catalyst generation, cost-effective.Requires careful control of ligand-to-metal ratio.Similar to Pd(PPh₃)₄, with good expected efficacy and selectivity for the C4 position.
PdCl₂(dppf) K₃PO₄, CsFHighly active for a broad range of substrates, including sterically hindered ones.Higher cost of the ligand.Excellent efficacy expected. The bulky dppf ligand may enhance selectivity for the less hindered C4 position.
Buchwald Ligands (e.g., SPhos, XPhos) + Pd Precursor K₃PO₄, Cs₂CO₃High turnover numbers, excellent for challenging substrates and aryl chlorides.[8][9]High cost of ligands.Superior efficacy is anticipated, with the potential to overcome steric hindrance and possibly enable coupling at the C2 position under specific conditions.

Homocoupling as a Side Reaction: A common byproduct in Suzuki reactions is the homocoupling of the boronic acid reactant, which can be promoted by the presence of oxygen.[9][10] Therefore, degassing the reaction mixture and maintaining an inert atmosphere are critical.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (K₂CO₃, 2 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water).

  • Add Pd(PPh₃)₄ to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Mizoroki-Heck Reaction: Olefin Arylation

The Heck reaction is a powerful tool for the arylation of alkenes.[11] The regioselectivity and stereoselectivity of the Heck reaction are important considerations.

Catalyst System (Palladium Precursor + Ligand)BaseAdvantagesDisadvantagesExpected Efficacy
Pd(OAc)₂ Et₃N, K₂CO₃Ligandless or with simple phosphine ligands, cost-effective.Can require higher temperatures, may have issues with catalyst stability.Good efficacy is expected, particularly with activated alkenes like acrylates.
PdCl₂ + PPh₃ Et₃NReadily available components.Can be less active than more modern catalyst systems.Moderate to good efficacy anticipated.
Herrmann's Catalyst (Palladacycle) NaOAcHigh thermal stability, efficient for aryl bromides.Higher cost.Excellent efficacy expected, with high turnover numbers.
C. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]

Catalyst System (Pd/Cu)BaseAdvantagesDisadvantagesExpected Efficacy
Pd(PPh₃)₂Cl₂ / CuI Et₃N, i-Pr₂NHThe classic and most common system, reliable.Can be sensitive to air, potential for Glaser homocoupling of the alkyne.High efficacy is expected for this robust system.
Pd(OAc)₂ / PPh₃ / CuI Et₃NIn situ catalyst generation.Requires careful optimization.Good efficacy anticipated.
Copper-Free Sonogashira (e.g., Pd(P(t-Bu)₃)₂) Cs₂CO₃, K₃PO₄Avoids issues with copper, such as alkyne homocoupling.May require more specialized ligands and bases.High efficacy and selectivity can be achieved, particularly for substrates where copper may be problematic.

III. Etherification of the Benzylic Alcohol: Modifying the Core Structure

The etherification of the benzylic alcohol provides another avenue for structural diversification. Given the electron-withdrawing nature of the halogenated ring, the benzyl alcohol is less nucleophilic than its non-halogenated counterpart. However, under acidic or certain catalytic conditions, the formation of a benzylic carbocation intermediate can facilitate etherification.

Comparative Analysis of Catalyst Systems for Etherification
Catalyst/ReagentCo-reactantAdvantagesDisadvantagesExpected Efficacy
Williamson Ether Synthesis (NaH, then alkyl halide) Alkyl halideA classic and reliable method.Requires a strong base, may not be suitable for base-sensitive substrates.High efficacy is expected, as the alkoxide is a potent nucleophile.
Acid Catalysis (e.g., H₂SO₄, TsOH) AlcoholSimple and inexpensive.Can lead to side reactions, such as elimination or polymerization, especially with sensitive substrates.Moderate efficacy; careful control of conditions is necessary to avoid side reactions.
Lewis Acid Catalysis (e.g., BF₃·OEt₂, Sc(OTf)₃) AlcoholMilder than strong Brønsted acids.Can be expensive, may require anhydrous conditions.Good efficacy is anticipated, with potentially fewer side reactions than strong acid catalysis.
Transition Metal Catalysis (e.g., Iron(III) salts) AlcoholEnvironmentally benign and cost-effective.[14]May require specific reaction conditions.A promising and "greener" alternative with potentially high efficiency.[14]
Alkoxyhydrosilane-mediated AlcoholEffective for cross-etherification of secondary benzyl alcohols.May not be as effective for primary alcohols.Further investigation would be needed to determine the efficacy with a primary benzyl alcohol.
Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the Williamson ether synthesis.

Materials:

  • This compound (1 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF, 10 mL)

  • Alkyl halide (e.g., methyl iodide, 1.5 mmol)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

Oxidation Substrate This compound Product 2,4-Dibromo-5-fluorobenzaldehyde Substrate->Product [Catalyst], Oxidant

Caption: General scheme for the oxidation of this compound.

Suzuki_Coupling cluster_conditions Pd Catalyst, Base Substrate This compound Product Arylated Product Substrate->Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product p1

Caption: Suzuki-Miyaura coupling of this compound.

Etherification Substrate This compound Product Benzyl Ether Substrate->Product 1. Base 2. R-X Alkyl_Halide R-X

Caption: Williamson ether synthesis with this compound.

Conclusion and Future Outlook

This compound stands as a highly adaptable substrate for a multitude of chemical transformations. The judicious selection of a catalyst system is paramount to achieving the desired outcome with high efficiency and selectivity. For oxidation, palladium-based catalysts offer a mild and selective route to the aldehyde. In the realm of cross-coupling, the regioselectivity of reactions on the di-brominated ring presents an opportunity for controlled, stepwise functionalization, with modern palladium catalysts featuring bulky phosphine ligands offering the most promise for high-yield and selective transformations. Finally, classical methods like the Williamson ether synthesis provide a reliable means for modifying the benzylic alcohol moiety.

Future research in this area will likely focus on the development of more sustainable and economical catalyst systems, such as those based on earth-abundant metals, as well as the exploration of novel reaction pathways to further expand the synthetic utility of this versatile building block.

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Chemical Science (RSC Publishing). [Link]

  • Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2025, August 10). ResearchGate. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. (2023, March 29). The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025, August 6). ResearchGate. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. (2025, August 5). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. (2024, October 4). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020, February 11). ACS Publications. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Palladium-Catalysed Carbon–Carbon Coupling Reactions: Focusing on Microwave Heating, Low Catalyst Concentrations, Aqueous. (2009, May 8). DiVA portal. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. (n.d.). Sci-Hub. Retrieved January 23, 2026, from [Link]

  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Selective Benzyl Alcohol Oxidation over Pd Catalysts. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. (2021, December 8). Chemical Science (RSC Publishing). [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020, March 19). Frontiers. [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. (2014, March 26). Chemical Communications (RSC Publishing). [Link]

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A Comparative Purity Analysis of 2-Bromo-5-fluorobenzyl Alcohol and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, product yield, and the safety profile of the final active pharmaceutical ingredient (API). 2-Bromo-5-fluorobenzyl alcohol, a key building block in organic synthesis, and its structural analogs are frequently employed in the development of novel therapeutics and advanced materials.[1] The isomeric purity of these compounds is of paramount importance, as even minor impurities can lead to undesirable side reactions, complicate downstream purification processes, and potentially introduce toxic byproducts.

This guide provides an in-depth comparison of the purity profiles of 2-Bromo-5-fluorobenzyl alcohol and its selected structural analogs. We will explore the common synthetic routes and predict the likely impurity profiles for each. Furthermore, we will detail robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), to effectively separate, identify, and quantify these compounds and their potential impurities.

The Importance of Isomeric Purity in Drug Development

Positional isomers of halogenated benzyl alcohols can exhibit significantly different chemical reactivity and biological activity. Therefore, ensuring the correct isomeric starting material is used and that it is free from other isomers is a critical first step in any synthetic campaign. Impurities can arise from the starting materials used in the synthesis or as byproducts of the reaction itself, such as incomplete reaction, over-reaction, or side reactions.[2]

Structural Analogs Under Comparison

For this guide, we will compare the purity of 2-Bromo-5-fluorobenzyl alcohol with the following commercially available and synthetically relevant structural isomers:

  • 2-Bromo-6-fluorobenzyl alcohol

  • 3-Bromo-4-fluorobenzyl alcohol

  • 4-Bromo-2-fluorobenzyl alcohol

  • 4-Bromo-3-fluorobenzyl alcohol

cluster_main 2-Bromo-5-fluorobenzyl alcohol cluster_analogs Structural Analogs 2-Bromo-5-fluorobenzyl alcohol 2-Bromo-6-fluorobenzyl alcohol 3-Bromo-4-fluorobenzyl alcohol 4-Bromo-2-fluorobenzyl alcohol 4-Bromo-3-fluorobenzyl alcohol

Figure 1: Chemical structures of 2-Bromo-5-fluorobenzyl alcohol and its selected structural analogs.

Predicted Impurity Profiles Based on Synthetic Routes

The purity of these benzyl alcohol derivatives is intrinsically linked to their synthetic pathways. A common method for their preparation involves the reduction of the corresponding benzaldehyde or benzoic acid.[3][4]

G cluster_synthesis General Synthetic Pathway cluster_impurities Potential Impurities StartingMaterial Substituted Benzaldehyde / Benzoic Acid Reduction Reduction (e.g., NaBH4) StartingMaterial->Reduction IsomericImpurities Isomeric Impurities (from starting material) StartingMaterial->IsomericImpurities Contamination Product Bromofluorobenzyl Alcohol Reduction->Product UnreactedSM Unreacted Starting Material (Aldehyde or Acid) Reduction->UnreactedSM Incomplete Reaction OverOxidation Over-oxidation Product (Carboxylic Acid from Alcohol) Product->OverOxidation Oxidation

Figure 2: Generalized synthetic pathway and potential impurity formation for bromofluorobenzyl alcohols.

Table 1: Predicted Impurity Profiles of 2-Bromo-5-fluorobenzyl Alcohol and Its Analogs

CompoundCommon Synthetic PrecursorPredicted Key Impurities
2-Bromo-5-fluorobenzyl alcohol 2-Bromo-5-fluorobenzaldehyde2-Bromo-5-fluorobenzaldehyde (unreacted), 2-Bromo-5-fluorobenzoic acid (oxidation)
2-Bromo-6-fluorobenzyl alcohol 2-Bromo-6-fluorotoluene or 2-bromo-6-fluorobenzaldehyde[5]2-Bromo-6-fluorobenzaldehyde (unreacted), Isomeric bromofluorotoluenes (starting material impurity)
3-Bromo-4-fluorobenzyl alcohol 3-Bromo-4-fluorobenzoic acid[3]3-Bromo-4-fluorobenzoic acid (unreacted), 3-Bromo-4-fluorobenzaldehyde (intermediate)
4-Bromo-2-fluorobenzyl alcohol 4-Bromo-2-fluorobenzaldehyde4-Bromo-2-fluorobenzaldehyde (unreacted), 4-Bromo-2-fluorobenzoic acid (oxidation)
4-Bromo-3-fluorobenzyl alcohol 4-Bromo-3-fluorobenzaldehyde4-Bromo-3-fluorobenzaldehyde (unreacted), 4-Bromo-3-fluorobenzoic acid (oxidation)

Comparative Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we detail validated methods for HPLC, GC-MS, and qNMR analysis.

High-Performance Liquid Chromatography (HPLC) for Isomeric Separation and Purity

HPLC is a powerful technique for separating positional isomers and quantifying impurities.[6] A reversed-phase method is generally suitable for these moderately polar compounds.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. For improved separation of positional isomers, a column with phenyl-hexyl or biphenyl stationary phases can be advantageous due to enhanced π-π interactions.[7]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape) is recommended. A typical gradient might start at 40% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, where the aromatic ring exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Expected Elution Order: The elution order in reversed-phase HPLC is primarily governed by the compound's hydrophobicity. While predicting the exact elution order of isomers can be complex, generally, isomers with more exposed hydrophobic surface area will have longer retention times. The corresponding carboxylic acid impurities will be more polar and thus elute earlier, while the aldehyde impurities will be less polar than the alcohols and may elute slightly later.

Table 2: Predicted Relative Retention Times (RRT) of Impurities in HPLC

CompoundPredicted ImpurityExpected RRT (relative to the main peak)
All AnalogsCorresponding Benzoic Acid< 1.0
All AnalogsCorresponding Benzaldehyde> 1.0
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[4] The mass spectrometer provides definitive identification based on the fragmentation patterns of the analytes.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating these isomers. (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Fragmentation Patterns: Brominated and fluorinated aromatic compounds exhibit characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.[8] Common fragments include the loss of the hydroxyl group, the entire hydroxymethyl group, and cleavage of the bromine and fluorine atoms.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H qNMR Analysis

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: A deuterated solvent in which the analyte is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. For these compounds, a suitable internal standard could be maleic acid or 1,4-dinitrobenzene.[10][11]

  • Sample Preparation: Accurately weigh a known amount of the analyte (e.g., 10-20 mg) and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: After Fourier transformation, carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

Purity Calculation: The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_IS = Purity of the internal standard

G cluster_workflow Analytical Workflow for Purity Determination Sample Sample of Bromofluorobenzyl Alcohol HPLC HPLC-UV (Isomeric Purity, Non-volatile Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Identity Confirmation) Sample->GCMS qNMR qNMR (Absolute Purity) Sample->qNMR Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report

Figure 3: A comprehensive analytical workflow for the purity assessment of bromofluorobenzyl alcohols.

Conclusion

The purity of 2-Bromo-5-fluorobenzyl alcohol and its structural analogs is a critical parameter that can significantly impact the success of synthetic endeavors in the pharmaceutical and chemical industries. A thorough understanding of the potential impurities arising from the synthetic route is the first step toward ensuring high-quality starting materials. The implementation of a robust analytical program, incorporating orthogonal techniques such as HPLC, GC-MS, and qNMR, provides a comprehensive and reliable assessment of purity. The methodologies outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to confidently evaluate and compare the purity of these vital chemical intermediates, thereby ensuring the integrity and quality of their research and products. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure their suitability for their intended purpose.[12][13]

References

  • Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate, and process for the prepar
  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses. [Link]

  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Royal Society of Chemistry. [Link]

  • Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. ResearchGate. [Link]

  • Synthesis of 3-bromo-4-fluoro-benzyl alcohol. PrepChem.com. [Link]

  • Method for preparing 2-bromo-6-fluorobenzaldehyde. CN102070420B.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 2-Bromo-5-fluorobenzyl Alcohol: A Key Intermediate. DC Fine Chemicals. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

  • Flow Chemistry in Organic Synthesis. Thieme. [Link]

  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc.. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. [Link]

  • Quality Guidelines. ICH. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. CN101407474A.
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). University of Lethbridge. [Link]

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Process for producing optically active fluorobenzyl alcohol. EP1935866A1.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2,4-Dibromo-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 2,4-Dibromo-5-fluorobenzyl alcohol, a halogenated aromatic compound relevant to drug development and chemical synthesis. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your work is not only innovative but, above all, safe. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, this compound should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[2]

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]

  • Harmful if Swallowed: Ingestion may be harmful to health.[2][3]

  • Harmful if Inhaled: Inhalation of significant quantities may be harmful.[2]

It is crucial to note that the toxicological properties of this specific chemical have not been thoroughly investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.[2]
Eyes Safety glasses with side shields or chemical splash gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[2]
Body Laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or vapors, which can cause respiratory irritation.[2][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After reaction cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste cleanup_waste->cleanup_disposal

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Handling:

    • When weighing the compound, do so within the fume hood to contain any airborne particles.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If the compound is to be dissolved, add the solvent slowly to the solid to prevent splashing.

  • Storage:

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep it away from incompatible materials, though specific incompatibilities are not well-documented for this compound, a general precaution is to store it away from strong oxidizing agents.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:
  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

    • Do not pour any waste containing this compound down the drain.

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. The disposal must be handled by an approved waste disposal plant.[1]

The following diagram illustrates the decision-making process for waste disposal.

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Place in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Place in labeled halogenated liquid hazardous waste container is_solid->liquid_waste Liquid contact_ehs Contact Environmental Health & Safety for pickup solid_waste->contact_ehs liquid_waste->contact_ehs

Caption: Waste Disposal Decision Tree.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that safety is a continuous process of risk assessment and mitigation. Always consult your institution's safety protocols and be prepared to adapt your procedures as new information becomes available.

References

  • Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.